2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with:
- 2-position: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and receptor binding).
- 3- and 5-positions: Methyl groups (increasing lipophilicity and steric bulk).
- 7-position: N-(4-Fluorophenyl)amine (fluorine improves bioavailability and metabolic resistance).
Its design aligns with structure–activity relationship (SAR) principles for kinase inhibitors and antimicrobial agents, leveraging halogenated aryl groups for enhanced target affinity .
Properties
Molecular Formula |
C20H16ClFN4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)13(2)19(25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3 |
InChI Key |
XCBJBCPCQNABFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 3,5-dimethylpyrazole under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various cancer cell lines, showing promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 15.3 | MCF-7 (breast cancer) |
| B | 20.0 | MDA-MB-231 (breast cancer) |
| C | 10.5 | A549 (lung cancer) |
These findings indicate that modifications to the compound can enhance its anticancer properties, suggesting a clear structure-activity relationship (SAR) .
Antitubercular Activity
The compound's analogues have also been investigated for their antitubercular properties against Mycobacterium tuberculosis. A focused library of derivatives was synthesized and tested:
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| D | 0.5 µg/mL | Inhibition of cell wall biosynthesis |
| E | 1.0 µg/mL | Disruption of metabolic pathways |
These studies suggest that certain modifications can significantly enhance the MIC against tuberculosis while maintaining low cytotoxicity .
Anti-inflammatory Effects
In addition to anticancer and antitubercular activities, some derivatives exhibit anti-inflammatory properties. For example:
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| F | 85% | 10 |
| G | 70% | 20 |
This indicates potential for developing new anti-inflammatory agents based on this compound .
Case Study 1: Anticancer Screening
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives and screened them against various cancer cell lines using the MTT assay. Several compounds exhibited IC50 values below 20 µM against MDA-MB-231 cells, indicating their potential as effective anticancer agents .
Case Study 2: Antitubercular Activity Investigation
Another investigation focused on evaluating the antitubercular activity of pyrazolo derivatives. The study revealed that specific modifications significantly improved the MIC against M. tuberculosis, underscoring the importance of structure optimization in drug design .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Halogen Effects : Chlorine/fluorine at aryl positions improve target binding and metabolic stability. For example, fluorophenyl analogs (e.g., compound 32) show anti-mycobacterial activity , while chlorine enhances kinase inhibition .
- Amine Substituents: Bulky groups (e.g., morpholinopropyl in ) increase solubility but may reduce membrane permeability.
- Core Variations : Triazolo[1,5-a]pyrimidines (e.g., compound 60) exhibit distinct activity profiles compared to pyrazolo cores due to altered electronic properties .
Comparison with Analogs :
- Triazolo Derivatives : Synthesized via nucleophilic substitution (e.g., compound 60 in ) or cyclization reactions .
- Radiolabeled Compounds : F-DPA () uses fluorinated precursors for PET imaging applications.
Physicochemical Properties
- Melting Points : Pyrazolo[1,5-a]pyrimidines typically melt between 150–200°C (e.g., compound 47: 177–180°C ).
- Solubility : Morpholine-containing derivatives (e.g., ) exhibit improved aqueous solubility vs. lipophilic tert-butyl analogs.
- Lipophilicity : The target compound’s 3,5-dimethyl groups likely increase logP compared to methoxy-substituted analogs (e.g., ).
Biological Activity
2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, is gaining attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in anticancer research and enzyme inhibition.
Molecular Properties
The molecular formula of the compound is with a molecular weight of 366.82 g/mol. Its structure includes a pyrazolo-pyrimidine core that is known for its diverse biological activity. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings contributes to its pharmacological profile.
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 0.018 to 9.98 µM against the NCI 60-cell panel, indicating potent activity against multiple cancer types .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15.3 |
| Compound B | A549 (Lung) | 12.0 |
| Compound C | HeLa (Cervical) | 10.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor). For example, some derivatives have demonstrated significant inhibitory activity with IC50 values as low as 0.034 µM against EGFR tyrosine kinase . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features. Substituents on the aromatic rings can modulate potency and selectivity towards specific targets. For instance, the presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity to enzyme active sites .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency |
| Fluorine | Enhances selectivity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole-Linked Glycohybrids : This research synthesized a library of derivatives and evaluated their anticancer activity using MTT assays across various cell lines. The results indicated promising growth inhibition properties .
- EGFR Inhibition Studies : Another study focused on new pyrazolo[3,4-d]pyrimidine derivatives showed significant cytotoxicity and EGFR inhibitory effects, reinforcing the potential therapeutic applications of pyrazolo derivatives in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
